REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[NH:5]O.[N+](C1C=C2C(=CC=1)N=CN=C2)([O-])=O.[C:23]([NH:26][C:27]1[CH:36]=[C:35]2[C:30]([C:31](=O)[NH:32][CH:33]=[N:34]2)=[CH:29][C:28]=1[N+:38]([O-:40])=[O:39])(=[O:25])[CH3:24].BrC1C=C(C=CC=1)N.Cl.N>O=P(Cl)(Cl)Cl.C(O)(C)C>[C:23]([NH:26][C:27]1[CH:36]=[C:35]2[C:30]([C:31]([NH:5][C:4]3[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=3)=[N:32][CH:33]=[N:34]2)=[CH:29][C:28]=1[N+:38]([O-:40])=[O:39])(=[O:25])[CH3:24] |f:0.1|
|
Name
|
3-bromoanilinol 6-nitroquinazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NO)C=CC1.[N+](=O)([O-])C=1C=C2C=NC=NC2=CC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the excess of POCl3 is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with aqueous Na2CO3 solution
|
Type
|
CUSTOM
|
Details
|
Workup gives the crude 4-chloro derivative, which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |